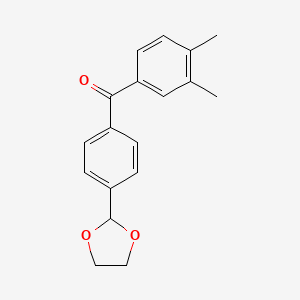

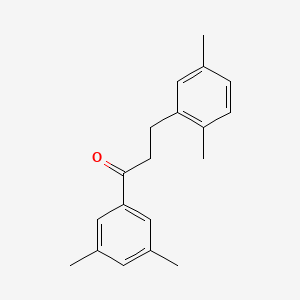

3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

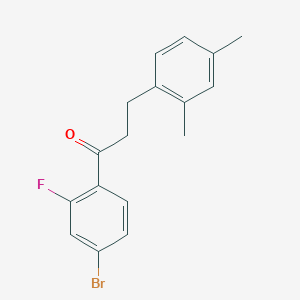

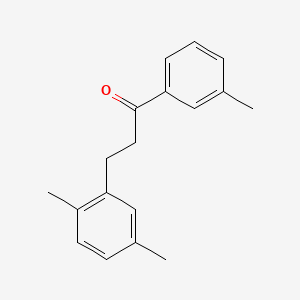

3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (DMBP) is a synthetic aromatic compound with a wide range of applications. It is a white, crystalline solid with a melting point of 156-157°C. DMBP is a derivative of benzophenone, a widely used UV absorber and antioxidant, and is used in a variety of industries including pharmaceuticals, personal care products, and plastics. DMBP has many unique properties that make it suitable for a variety of applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis of Diols : Compounds similar to 3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone have been synthesized for their interesting structural properties. For example, the synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane from dimethyl-L-tartrate and benzophenone was reported, with studies focusing on its X-ray and IR structural properties (Irurre et al., 1992).

Fungicidal Activities

- Potential in Fungicides : Some derivatives of 1,3-dioxolane, which is structurally related to 3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, exhibit high fungicidal activities. This suggests potential agricultural applications (Talismanov & Popkov, 2007).

Photopolymerization

- Use in Photopolymerization : Derivatives like Benzophenone-di-1,3-dioxane have been used as novel initiators for free radical photopolymerization, indicating their utility in materials science and polymer chemistry (Kemin et al., 2011).

Medicinal Chemistry

- NMDA-Receptor Affinity : Some derivatives have been studied for their affinity to the phencyclidine binding site of the NMDA-receptor, suggesting potential medicinal applications (Aepkers & Wünsch, 2004).

Catalysis and Chemical Synthesis

- Catalyzed Condensations : Investigations into the acid-catalyzed condensation of chemicals like glycerol with benzophenone derivatives indicate their role in synthesizing potential novel platform chemicals (Deutsch, Martin & Lieske, 2007).

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-3-4-16(11-13(12)2)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRCREWCYRZJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645118 |

Source

|

| Record name | (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

898760-28-6 |

Source

|

| Record name | (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)